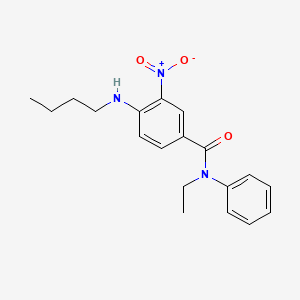![molecular formula C24H14ClFN2O5 B4133968 7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133968.png)
7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of derivatives similar to the target compound often involves multicomponent reactions or the condensation of different precursors. For instance, pyrrolidine-2,3-dione derivatives, which share a core resemblance, can be synthesized through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines, showcasing the versatility and complexity of synthesizing such compounds (Nguyen & Vo Viet Dai, 2023). Similarly, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrate the compound's adaptability in polymer synthesis via Pd-catalyzed Suzuki coupling, highlighting the broad utility of these cores in creating materials with unique luminescent properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to "7-chloro-2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" has been elucidated through techniques such as NMR, HRMS, and X-ray crystallography, offering deep insights into their geometrical configuration and electronic properties. These analyses reveal the intricate nature of the molecular geometry and the influence of substituents on the compound's electronic structure (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, showcasing their reactivity and potential for further derivatization. For example, nitrophenyl derivatives exhibit unique behaviors in the presence of fluoride, leading to color changes and deprotonation events that signal their reactive nature and potential for sensing applications (Camiolo et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, reflect the compound's utility in developing materials with desirable optical and electronic characteristics. These properties are crucial for applications in fields like materials science, where the luminescence and quantum yields of the materials play a significant role (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical agents and participation in multi-step synthetic pathways, underline the compound's versatility. The ability to undergo transformations, such as cycloadditions or condensations, opens up pathways to a wide range of derivatives with potential applications across different domains of chemistry (Vydzhak & Panchishyn, 2010).
Propriétés
IUPAC Name |
7-chloro-2-[(4-fluorophenyl)methyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClFN2O5/c25-15-5-10-19-18(11-15)22(29)20-21(14-3-8-17(9-4-14)28(31)32)27(24(30)23(20)33-19)12-13-1-6-16(26)7-2-13/h1-11,21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKIZBPFJFFGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4133894.png)
![ethyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4133900.png)


![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4133919.png)
![N-{1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133936.png)
![N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B4133938.png)
![2-(4-chloro-2-nitrophenoxy)-N-[(2,5-dimethylphenyl)(phenyl)methyl]acetamide](/img/structure/B4133943.png)
![1-({[5-(5-chloro-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4133945.png)
![N-{3-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]butyl}-2-thiophenecarboxamide](/img/structure/B4133954.png)

![ethyl 3-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133960.png)
![5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4133967.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133980.png)